molecular formula C7H4Cl4 B106296 2,3,5,6-Tetrachlorotoluene CAS No. 1006-31-1

2,3,5,6-Tetrachlorotoluene

Cat. No.: B106296
CAS No.: 1006-31-1
M. Wt: 229.9 g/mol
InChI Key: ZOXPZFFPPKVNEA-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrachlorotoluene is an organic compound with the molecular formula C₇H₄Cl₄. It is a derivative of toluene, where four hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is known for its high stability and resistance to various chemical reactions, making it a valuable substance in different industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrachlorotoluene can be synthesized through the chlorination of toluene. The process involves the reaction of toluene with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃). The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar chlorination process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency and cost-effectiveness in the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrachlorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,5,6-Tetrachlorotoluene has several applications in scientific research, including:

Comparison with Similar Compounds

  • 2,3,4,5-Tetrachlorotoluene
  • 2,4,6-Trichlorotoluene
  • 2,3,5-Trichlorotoluene

Comparison: 2,3,5,6-Tetrachlorotoluene is unique due to the specific positioning of chlorine atoms on the benzene ring, which imparts distinct chemical and physical properties. Compared to other similar compounds, it exhibits higher stability and resistance to degradation, making it more suitable for certain industrial applications .

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXPZFFPPKVNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90870830
Record name 2,3,5,6-Tetrachlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-31-1, 29733-70-8
Record name 2,3,5,6-Tetrachlorotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrachloromethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,5,6-Tetrachlorotoluene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90870830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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